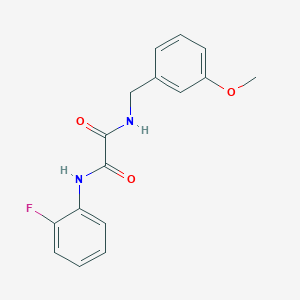

N1-(2-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of the similar compound involved the condensation of 2-(3-methoxyphenyl)acetohydrazide with 1-fluoro-2-isocyanatobenzene. The dehydrocyclization of the resulting compound yielded the target compound by refluxing in 2 N aqueous sodium hydroxide solutions .Molecular Structure Analysis

The molecular structure of the similar compound was characterized by FTIR, 1H NMR, 13C NMR, single crystal X-ray diffraction analysis, and DFT calculation . The XRD result and DFT calculations showed that the molecule predominantly exists in thione conformation and crystallized in the triclinic system of P-1 space group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the similar compound include condensation and dehydrocyclization .Applications De Recherche Scientifique

Orexin Receptor Antagonism and Compulsive Food Consumption

Research into the modulation of feeding, arousal, stress, and drug abuse has led to the investigation of orexins (OX) and their receptors (OXR). In a study by Piccoli et al. (2012), compounds including a selective OX1R antagonist were evaluated in a binge eating model in female rats, highlighting the role of OX1R mechanisms in compulsive food seeking and intake. This suggests potential therapeutic applications in eating disorders with a compulsive component【Piccoli et al., 2012】(https://consensus.app/papers/role-orexin1-receptor-mechanisms-compulsive-food-piccoli/40db4875f0675eceadc68e0481daf650/?utm_source=chatgpt).

Neuroprotective Drug Potential

Another study by Iwamoto & Kita (2006) on YM-244769, a novel Na+/Ca2+ exchange (NCX) inhibitor, demonstrated the compound's preferential inhibition of NCX3 and its efficiency in protecting against hypoxia/reoxygenation-induced neuronal cell damage. This indicates its therapeutic potential as a new neuroprotective drug, showcasing the application of such compounds in neuroprotection【Iwamoto & Kita, 2006】(https://consensus.app/papers/ym244769-novel-naca2-exchange-inhibitor-that-iwamoto/1d0b114563af53aab33d3ecfc0cafc36/?utm_source=chatgpt).

Structural Investigations of Oxamide Derivatives

Martínez-Martínez et al. (1998) described the synthesis and structural investigation of various oxamide derivatives, including studies on their stabilization by intramolecular hydrogen bonding. This research contributes to the understanding of the structural characteristics of oxamide derivatives and their potential applications in chemical synthesis and material science【Martínez-Martínez et al., 1998】(https://consensus.app/papers/threecenter-intramolecular-hydrogen-bonding-oxamide-martínezmartínez/236f7ff3067a5668b17eb342ca9e7e76/?utm_source=chatgpt).

Fluorescent Chemosensor for Bioimaging

Patil et al. (2018) developed a monoterpenoid-based fluorescent receptor for the selective detection of bioactive Zn2+ and Mg2+ ions, demonstrating its application in live cell monitoring. This highlights the use of such compounds in bioimaging and intracellular detection, contributing to advancements in cellular biology and diagnostic techniques【Patil et al., 2018】(https://consensus.app/papers/monoterpenoid-derivative-based-fluorescent-chemosensor-patil/6f0fbb720f105e2f8cdb817098b38c9f/?utm_source=chatgpt).

Nucleoside Transport Inhibition

The study by Tromp et al. (2004) on the inhibition of nucleoside transport introduces compounds with lower polarity than 4-Nitrobenzylthioinosine (NBTI), replacing its ribose moiety with substituted benzyl groups. This research is pivotal in developing compounds with potential applications in treating diseases related to nucleoside transport malfunction【Tromp et al., 2004】(https://consensus.app/papers/inhibition-nucleoside-transport-analogues-tromp/dc5c1eb9ddea50778ede85c8a8550e51/?utm_source=chatgpt).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N'-(2-fluorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3/c1-22-12-6-4-5-11(9-12)10-18-15(20)16(21)19-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPNCKCKIGABLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2961576.png)

![(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961587.png)

![3-Phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2961591.png)

![2,4,6-trimethyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2961592.png)

![N-(4-chlorophenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2961595.png)

![5-((2,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961597.png)